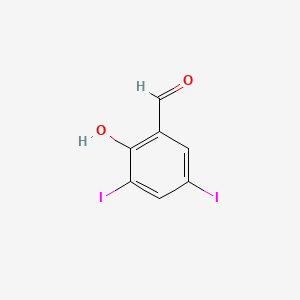

3,5-Diiodosalicylaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83969. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-3,5-diiodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWSBJKVOUZCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180931 | |

| Record name | 3,5-Diiodosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2631-77-8 | |

| Record name | 3,5-Diiodosalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2631-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diiodosalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002631778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2631-77-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Diiodosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diiodosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Diiodosalicylaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDZ9NS6YPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reductive Elimination:the Final Step is the Reductive Elimination of the Two Aryl Groups from the Pd Ii Center to Form the Desired Biaryl Product Ar Ar . This Step Regenerates the Active Pd 0 Catalyst, Allowing It to Re Enter the Catalytic Cycle. the C C Bond Formation is Often Favored by Electron Donating Ligands, So the Electron Withdrawing Nature of the Diiodo Substituted Ligand Might Slightly Decelerate This Step. However, the Overall Catalytic Efficiency Depends on the Balance of the Rates of All Three Steps.

Computational studies, such as Density Functional Theory (DFT), have been employed to elucidate the structures and energetics of the intermediates and transition states in the catalytic cycle. researchgate.net For a Pd(II) complex with a Schiff base derived from 3,5-diiodosalicylaldehyde and p-anisidine, DFT calculations have confirmed a square planar geometry around the palladium center, which is a common feature for active catalysts in these reactions. Such theoretical studies help in understanding how the electronic and steric effects of the ligand, including the specific influence of the iodine substituents, modulate each step of the catalytic cycle, thereby guiding the design of more efficient catalysts.

Computational and Theoretical Investigations of 3,5 Diiodosalicylaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. nih.govnih.gov It provides a good balance between computational cost and accuracy, making it suitable for studying relatively large molecules like the derivatives of 3,5-Diiodosalicylaldehyde. researchgate.net DFT calculations are used to determine optimized geometries, electronic properties, and various reactivity descriptors. yu.edu.jocdmf.org.br

Geometric Optimization and Electronic Structure Analysis

Geometric optimization is a fundamental DFT calculation that determines the lowest energy structure of a molecule. researchgate.net For derivatives of this compound, such as the Schiff base formed with 4-Methoxyaniline (L1-I), DFT calculations can predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data from techniques like X-ray diffraction. aaru.edu.jo

Analysis of the electronic structure provides a detailed picture of how electrons are distributed within the molecule. For instance, in the Schiff base L1-I, the calculations reveal the spatial distribution of molecular orbitals, which is essential for understanding the molecule's chemical behavior and spectroscopic properties. aaru.edu.jo

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies, Energy Gaps)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. irjweb.combhu.ac.in The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.74 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 3.89 |

*Data derived from DFT calculations for the Schiff base formed between this compound and 4-Methoxyaniline. aaru.edu.jo

Global Reactivity Descriptors (e.g., Chemical Potential, Electronegativity, Hardness, Electrophilicity Index)

Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ) : The power of an atom or molecule to attract electrons. It is the negative of the chemical potential (χ = -μ).

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω) : Measures the energy stabilization when a system acquires an additional electronic charge from the environment. nih.gov It is defined as ω = μ² / (2η). uchile.cl

These parameters can be calculated for this compound derivatives using the computed HOMO and LUMO energies to predict their stability and reactivity profile.

| Descriptor | Calculated Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.795 |

| Electronegativity (χ) | 3.795 |

| Chemical Hardness (η) | 1.945 |

| Electrophilicity Index (ω) | 3.703 |

*Values calculated using the data from Table 1 and standard formulas. ekb.egnih.gov

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions between bonds. researchgate.netusc.edu It provides a localized picture of the chemical bonding within a molecule, translating the complex delocalized molecular orbitals into chemically intuitive lone pairs and bonds. q-chem.com

NBO analysis can elucidate hyperconjugative interactions, charge delocalization, and the nature of bonding (e.g., ionic vs. covalent character) by examining the interactions between filled (donor) and empty (acceptor) orbitals. usc.eduq-chem.com The stabilization energy (E(2)) associated with these interactions quantifies their strength. For derivatives of this compound, NBO analysis would reveal the nature of the C-I bonds, the imine bond (C=N) in Schiff bases, and intramolecular hydrogen bonding, providing a deeper understanding of the molecule's stability and structure. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and simulating the UV-Visible absorption spectra of molecules. mdpi.comnih.gov It allows for the assignment of experimental spectral bands to specific electronic transitions between molecular orbitals. nih.gov

For the Schiff base of this compound (L1-I), TD-DFT calculations can predict the absorption wavelengths (λ) and oscillator strengths (f) of its electronic transitions. aaru.edu.jo The results can be compared with experimental UV-Vis spectra to validate the computational model. Key transitions often include π→π* transitions within the aromatic rings and n→π* transitions involving the imine group. researchgate.net The calculations can also identify charge transfer transitions, such as intraligand charge transfer (ILCT), which are crucial for understanding the photophysical properties of the molecule. aaru.edu.jo

| Transition Type | λexp (nm) | λcal (nm) | Assignment |

|---|---|---|---|

| ILCT | 485 | 470 | HOMO → LUMO |

| π→π | 340 | 343 | HOMO-1 → LUMO |

| π→π | 295 | 290 | HOMO-3 → LUMO |

*Data for the Schiff base formed between this compound and 4-Methoxyaniline. ILCT refers to Intraligand Charge Transfer. aaru.edu.jo

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net These simulations provide detailed information on the conformational flexibility and stability of molecules and their complexes, such as those formed by Schiff base ligands and metal ions. nih.gov

Hirshfeld Surface Analysis

Hirshfeld surface (HS) analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.gov By partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the summed electron density of all other molecules in the crystal, a unique surface is defined for each molecule. nih.gov This method allows for a detailed examination of how neighboring molecules interact with each other.

The Hirshfeld surface is often mapped with properties such as dnorm, which is a normalized contact distance. The dnorm surface displays a color spectrum where red regions indicate intermolecular contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts approximately at the van der Waals distance. nih.gov

For salicylaldehyde (B1680747) derivatives, Hirshfeld surface analysis reveals the dominant role of hydrogen bonding and other weak interactions in stabilizing the crystal structure. nih.gov In the case of this compound, the analysis would be expected to highlight interactions involving the iodine, oxygen, and hydrogen atoms. The most significant contributions to crystal packing for related halogenated salicylaldehyde derivatives typically arise from H···H, C···H/H···C, and O···H/H···O interactions. nih.govnih.gov The presence of iodine atoms would also introduce I···H, I···C, I···O, and potentially I···I contacts, which are crucial for understanding the role of halogen bonding in the crystal packing.

While a specific study detailing the Hirshfeld surface analysis of this compound is not available, the table below presents typical contributions of intermolecular contacts found in the crystal structure of a related salicylaldehyde derivative, providing a representative example of the data obtained from such an analysis. nih.govnih.gov

| Intermolecular Contact | Contribution (%) |

| H···H | 61.5% |

| C···H / H···C | 20.3% |

| O···H / H···O | 11.7% |

| N···H / H···N | 1.9% |

This interactive table provides a breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a representative salicylaldehyde Schiff base derivative. nih.gov

Wave Function Based Properties (e.g., Localized Orbital Locator, Electron Localization Function, Non-Covalent Interactions)

Wave function analysis provides a deeper understanding of the electronic structure and bonding within a molecule. Methods such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Non-Covalent Interaction (NCI) analysis are used to visualize and interpret chemical bonding and weak interactions based on the principles of quantum mechanics. wikipedia.orgnih.gov

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a measure of the probability of finding an electron near a reference electron of the same spin. wikipedia.org It provides a powerful method for mapping electron pair localization in a molecule, offering a clear distinction between core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.orgresearchgate.net ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds or lone pairs, while lower values suggest delocalized electrons. researchgate.net For this compound, an ELF analysis would visualize the localized electron pairs in the C=C and C-H bonds of the benzene (B151609) ring, the C=O bond of the aldehyde group, and the lone pairs on the oxygen and iodine atoms. researchgate.net

Localized Orbital Locator (LOL)

Similar to ELF, the Localized Orbital Locator (LOL) is another function used to visualize regions of high electron localization. It is derived from the kinetic energy density and helps in identifying the positions of chemical bonds and lone pairs with high spatial resolution. researchgate.net The graphical representation of LOL provides an intuitive picture of localized electronic domains within the molecule, complementing the information obtained from ELF analysis.

Non-Covalent Interactions (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal engineering, and biological activity of compounds. mdpi.commdpi.com The NCI analysis method is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). nih.gov This technique allows for the visualization of weak interactions in real space. nih.gov

NCI plots typically show isosurfaces colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. This coloring scheme helps to distinguish between different types of interactions:

Blue surfaces indicate strong attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, delocalized interactions, like van der Waals forces.

Red surfaces signify strong repulsive interactions, often found in sterically crowded regions or within rings. nih.gov

For this compound, an NCI analysis would be instrumental in identifying and characterizing the intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen, as well as various intermolecular interactions in the solid state, including potential C-H···O, C-H···I, and halogen bonds (I···I or I···O). nih.govresearchgate.net

| Analysis Method | Information Provided | Expected Findings for this compound |

| Electron Localization Function (ELF) | Maps regions of high electron pair probability. wikipedia.org | Visualization of covalent bonds (C=O, C-I), aromatic system, and lone pairs on O and I atoms. |

| Localized Orbital Locator (LOL) | Identifies localized electronic domains from kinetic energy density. | Clear depiction of bonding and non-bonding electron pairs, confirming ELF results. |

| Non-Covalent Interaction (NCI) Index | Visualizes and characterizes weak interactions in real space. nih.gov | Identification of intramolecular O-H···O hydrogen bond and intermolecular van der Waals forces, steric repulsion, and potential halogen bonds. |

This interactive table summarizes key wave function-based analysis methods and their expected application to the study of this compound.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for 3,5-Diiodosalicylaldehyde are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on the structure and data from analogous compounds, such as 3,5-dibromosalicylaldehyde. chemicalbook.com

¹H NMR Spectroscopy The ¹H NMR spectrum is expected to show three distinct signals corresponding to the phenolic hydroxyl proton, the aldehydic proton, and the two aromatic protons.

Hydroxyl Proton (-OH): A broad singlet is anticipated at a significantly downfield chemical shift, typically above 11.0 ppm. This pronounced downfield shift is due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen of the aldehyde group. For the analogous 3,5-dibromosalicylaldehyde, this peak appears at approximately 11.50 ppm. chemicalbook.com

Aldehydic Proton (-CHO): A sharp singlet corresponding to the aldehyde proton is expected in the range of 9.8-10.0 ppm. This region is characteristic of aldehyde protons, which are deshielded by the electronegative oxygen atom. The corresponding proton in the dibromo-analog resonates at 9.81 ppm. chemicalbook.com

Aromatic Protons (Ar-H): The two aromatic protons are chemically non-equivalent and are expected to appear as two distinct doublets due to ortho-coupling. The proton at the C4 position would be a doublet coupled to the C6 proton, and the C6 proton would be a doublet coupled to the C4 proton. In 3,5-dibromosalicylaldehyde, these aromatic protons appear as doublets at approximately 7.90 ppm and 7.67 ppm. chemicalbook.com Similar values are expected for the diiodo compound.

¹³C NMR Spectroscopy The ¹³C NMR spectrum, typically recorded with proton decoupling, should display seven unique signals for each carbon atom in the molecule.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded and is expected to appear furthest downfield, typically in the range of 190-195 ppm.

Aromatic Carbons (Ar-C):

The carbon bearing the hydroxyl group (C2) would appear around 160 ppm.

The carbons bonded to the iodine atoms (C3 and C5) would be significantly shielded by the heavy atom effect, appearing at lower chemical shifts than the other aromatic carbons, likely in the 85-95 ppm range.

The remaining aromatic carbons (C1, C4, C6) would resonate in the typical aromatic region of 120-150 ppm.

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR (predicted) | ¹³C NMR (predicted) | |||

|---|---|---|---|---|

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~11.5 | Singlet (broad) | -OH | ~192 | -CHO |

| ~9.8 | Singlet | -CHO | ~160 | C-OH |

| ~8.0 | Doublet | Ar-H (H6) | ~145 | Ar-CH |

| ~7.7 | Doublet | Ar-H (H4) | ~140 | Ar-CH |

| ~125 | Ar-C (C1) | |||

| ~92 | C-I | |||

| ~88 | C-I |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The spectrum of this compound is expected to show several characteristic absorption bands. Commercial specifications confirm that the FTIR spectrum of this compound conforms to its structure. thermofisher.com The sample for solid-state IR analysis is typically prepared by pressing a pellet of the compound mixed with potassium bromide (KBr), which is transparent in the IR region. azom.com

The key expected vibrational frequencies are:

O-H Stretch: A very broad absorption band is expected in the region of 3200-2800 cm⁻¹ due to the stretching of the phenolic hydroxyl group involved in strong intramolecular hydrogen bonding.

C-H Aromatic Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹.

C=O Aldehyde Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1650-1670 cm⁻¹. The frequency is lowered from the typical ~1700 cm⁻¹ due to conjugation with the aromatic ring and intramolecular hydrogen bonding.

C=C Aromatic Stretch: Medium to strong bands are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.

C-O Stretch: A strong band for the phenolic C-O stretch is expected around 1200-1250 cm⁻¹.

C-I Stretch: The carbon-iodine stretching vibrations occur at lower frequencies, typically in the fingerprint region below 600 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-2800 (broad) | O-H stretch | Phenolic -OH (H-bonded) |

| ~3050 | C-H stretch | Aromatic C-H |

| ~1660 | C=O stretch | Aldehyde -CHO |

| 1600-1450 | C=C stretch | Aromatic Ring |

| ~1230 | C-O stretch | Phenolic C-O |

| <600 | C-I stretch | Aryl Iodide |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by π → π* transitions associated with the conjugated aromatic system. The presence of the hydroxyl, aldehyde, and iodo substituents (auxochromes and chromophores) influences the position and intensity of the absorption maxima (λmax).

In a solvent like ethanol (B145695), the spectrum would likely exhibit two or three main absorption bands. sigmaaldrich.comresearchgate.net

One band, corresponding to the π → π* transition of the benzene (B151609) ring, would be expected in the 200-230 nm range.

A second, more intense band at a longer wavelength, likely around 270-290 nm, results from the extended conjugation of the phenyl ring with the carbonyl group.

A third band, shifted to an even longer wavelength (bathochromic shift) beyond 330 nm, is also expected. This shift is due to the combined electronic effects of the hydroxyl and iodo substituents on the conjugated system and may also involve n → π* transitions of the carbonyl group.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in Ethanol

| Approximate λmax (nm) | Electronic Transition |

|---|---|

| ~220 | π → π |

| ~280 | π → π |

| ~340 | π → π* and n → π* |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. ESI is a soft ionization technique that allows for the analysis of thermally labile molecules without significant fragmentation. The molecular formula of this compound is C₇H₄I₂O₂, corresponding to a molecular weight of approximately 373.91 g/mol . nih.gov

Mass spectrometry data for this compound shows a top peak at an m/z of 374. nih.gov This corresponds to the molecular ion [M]⁺•. The presence of a peak at m/z 373 is likely due to the [M-H]⁺ fragment, while the peak at m/z 375 is consistent with the isotopic contribution of ¹³C. This data provides clear confirmation of the compound's molecular weight.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique ideal for probing the local geometric and electronic structure of a specific atom within a molecule. For this compound, XAS at the iodine K-edge or L-edge would provide valuable information unavailable through other techniques. aaru.edu.jo

X-ray Absorption Near-Edge Structure (XANES): The XANES region of the spectrum is sensitive to the oxidation state and coordination chemistry of the absorbing atom. By analyzing the iodine K-edge XANES spectrum, one could confirm the formal -1 oxidation state of the iodine atoms. The position of the absorption edge shifts to higher energy with an increasing formal oxidation state. aaru.edu.jo

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides information about the local atomic environment, including bond distances and coordination numbers. Analysis of the EXAFS spectrum would allow for the precise determination of the C-I bond length. EXAFS spectra can also be used to distinguish between aliphatic and aromatic organohalogen compounds, with the C-I bond distance being shorter in aromatic systems. nih.govrsc.org This technique would thus confirm the covalent attachment of iodine to the aromatic ring.

Elemental Analysis

Elemental analysis is used to determine the mass percentages of the constituent elements in a compound. For a pure sample of this compound with the molecular formula C₇H₄I₂O₂, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis are typically expected to be in close agreement (within ±0.4%) with the theoretical values. aaru.edu.jo

Table 4: Elemental Analysis for C₇H₄I₂O₂

| Element | Theoretical Mass % | Expected Experimental % |

|---|---|---|

| Carbon (C) | 22.48% | 22.48 ± 0.4% |

| Hydrogen (H) | 1.08% | 1.08 ± 0.4% |

| Iodine (I) | 67.86% | N/A |

| Oxygen (O) | 8.58% | N/A |

Thermal Analysis (TGA/DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a substance as a function of temperature.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are heated. This technique detects thermal events like phase transitions. For this compound, DTA would show a sharp endothermic peak corresponding to its melting point, which is reported to be in the range of 105.5-111.5 °C. sigmaaldrich.comthermofisher.com

Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as it is heated. tainstruments.com A TGA curve for this compound would be expected to show a flat baseline, indicating thermal stability, from room temperature up to a temperature significantly above its melting point. At higher temperatures, a sharp drop in mass would occur, indicating the onset of thermal decomposition. The analysis, typically conducted under an inert atmosphere like nitrogen, would reveal the temperature range over which the molecule decomposes into volatile fragments. scholaris.ca

Table 5: Expected Thermal Analysis Data for this compound

| Technique | Expected Observation | Temperature Range (°C) |

|---|---|---|

| DTA | Endothermic Peak (Melting) | 105.5 - 111.5 |

| TGA | No significant mass loss | < 150 (approx.) |

| TGA | Mass loss (Decomposition) | > 150 (approx.) |

Catalytic Applications of 3,5 Diiodosalicylaldehyde Derived Compounds

Schiff Base Metal Complexes as Catalysts

Schiff bases synthesized from 3,5-diiodosalicylaldehyde can coordinate with various transition metals to form stable and catalytically active complexes. These complexes, particularly those involving palladium(II), are noted for their broad applicability in industrially relevant reactions, including oxidation, epoxidation, carbonylation, cross-coupling, and polymerization reactions aaru.edu.jo. The synthesis of these ligands typically involves the condensation of this compound with a primary amine aaru.edu.jo. The resulting Schiff base metal complexes exhibit significant catalytic activity, often in both homogeneous and heterogeneous systems researchgate.net.

Schiff base metal complexes are recognized for their catalytic efficacy in oxidation reactions researchgate.net. Palladium(II) complexes with Schiff base ligands, for which this compound is a precursor, are utilized in the oxidation of hydrocarbons aaru.edu.jo. A key application in this area is the selective oxidation of benzyl alcohol to benzaldehyde, a crucial process for producing valuable chemical intermediates.

Research has shown that various Schiff base metal complexes can catalyze the oxidation of benzyl alcohol with high conversion rates. For instance, nanosized Schiff-base Cu(II) and Ni(II) complexes have demonstrated remarkable activity in oxidizing benzyl alcohol to benzaldehyde with high selectivity, using hydrogen peroxide (H₂O₂) as an oxidant mdpi.com. Studies on different metal complexes revealed that cobalt and manganese Schiff base complexes can achieve benzyl alcohol conversion rates as high as 97-98% researchgate.netresearchgate.net. The choice of solvent can significantly influence the catalytic activity, with dimethylsulfoxide (DMSO) often proving to be the most effective medium, affording conversions of 94–98% mdpi.com. The catalytic cycle generally involves the coordination of the alcohol and the oxidant to the metal center, facilitating the transfer of oxygen mdpi.com.

Table 1: Catalytic Oxidation of Benzyl Alcohol with Various Schiff Base Metal Complexes

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Benzaldehyde (%) |

|---|---|---|---|---|---|---|

| ahpvCu complex | H₂O₂ | DMSO | 70 | 2 | 94 | 100 |

| CuO nanoparticles | H₂O₂ | DMSO | 70 | 2 | 98 | 100 |

| Co(II) complex | H₂O₂ | Various | - | - | 97-98 | - |

| Mn(II) complex | H₂O₂ | Various | - | - | 97-98 | - |

Data compiled from studies on salicylaldehyde-derived Schiff base complexes. mdpi.comresearchgate.net

The epoxidation of alkenes to form valuable epoxide intermediates is another significant application of catalysts derived from this compound. Palladium(II) Schiff base complexes are known to be effective catalysts for this transformation aaru.edu.jo. The process involves the transfer of an oxygen atom to the double bond of an alkene.

Manganese-based Schiff base complexes have also been extensively studied for alkene epoxidation nih.govnih.gov. The catalytic system's selectivity towards either epoxidation or cis-dihydroxylation can be tuned by the choice of carboxylic acid co-ligands and reaction conditions nih.gov. Oxidovanadium(V) complexes with chiral Schiff bases have been used to catalyze the oxidation of substrates like cyclohexene, producing cyclohexene oxide among other products mdpi.com. The efficiency of these catalytic systems often relies on green oxidants like hydrogen peroxide nih.govmdpi.comorganic-chemistry.org.

Palladium(II) Schiff base complexes, including those that can be derived from this compound, are employed as catalysts in carbonylation reactions aaru.edu.jo. These reactions are fundamental in organic synthesis as they introduce a carbonyl group into a substrate using carbon monoxide mdpi.com. Palladium iodide-based catalysts, in particular, have been developed for a variety of carbonylation processes, operating under both oxidative and non-oxidative conditions mdpi.com. These reactions lead to the formation of high-value products such as carboxylic esters and amides.

Asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon bonds, and palladium(II) Schiff base complexes are suitable catalysts for these reactions aaru.edu.jo. This reaction is crucial for the enantioselective synthesis of complex molecules nih.gov. The process typically involves the reaction of an allylic substrate with a nucleophile in the presence of a palladium catalyst. The versatility of palladium-catalyzed AAA allows for the use of a wide range of nucleophiles and substrates under mild conditions, with high tolerance for various functional groups nih.govresearchgate.net.

Palladium-catalyzed cross-coupling reactions are indispensable tools for carbon-carbon bond formation in modern organic synthesis. Schiff base palladium(II) complexes derived from precursors like this compound are effective catalysts for both Suzuki-Miyaura and Mizoroki-Heck reactions aaru.edu.jo.

The Suzuki reaction couples an aryl or vinyl boronic acid with an aryl or vinyl halide youtube.com. Schiff base palladium complexes, sometimes immobilized on supports like functionalized nanoboehmite, have shown high catalytic activity and reusability in Suzuki couplings, producing various biphenyl products in high yields nih.gov.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene youtube.comnih.gov. Palladium complexes bearing Schiff base ligands can effectively catalyze this reaction, which is noted for its utility in synthesizing substituted alkenes.

Metal complexes derived from Schiff bases are also utilized as catalysts in polymerization reactions. Specifically, palladium(II) Schiff base complexes, including those synthesized from this compound, have been applied to the polymerization of ethylene aaru.edu.jo. The performance of these catalysts can be influenced by the structure of the Schiff base ligand and the reaction conditions. For instance, mononuclear complexes are being explored for single-reactor bimodal polyethylene technology researchgate.net. The catalytic activity and the properties of the resulting polymer, such as molecular weight, are affected by parameters like the metal-to-cocatalyst ratio, reaction time, and temperature.

Asymmetric Catalysis

The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern organic chemistry. Chiral Schiff base ligands, often referred to as "privileged ligands," are central to this field due to their straightforward synthesis and the ease with which their steric and electronic properties can be modified. Metal complexes of these ligands, particularly those forming Salen-type structures, have been extensively investigated as catalysts for a wide array of asymmetric reactions, including epoxidations, cycloadditions, and aldol reactions. nih.govnih.gov

While the broader class of chiral salicylaldehyde-derived Schiff bases is widely used, specific examples detailing the application of chiral ligands derived from this compound in asymmetric catalysis are not extensively documented in current literature. However, the principles of asymmetric catalysis established with structurally related ligands provide a framework for understanding their potential. For instance, chiral Vanadium(V) Schiff base complexes derived from substituted salicylaldehydes and chiral amino alcohols have been successfully employed as catalysts in the asymmetric oxidation of sulfides and the epoxidation of alkenes. rsc.org The enantioselectivity in these reactions is dictated by the chiral environment created by the ligand around the metal center, which directs the approach of the substrate.

The general approach involves the synthesis of a Schiff base by condensing this compound with a chiral amine or amino alcohol. The resulting chiral ligand is then complexed with a suitable metal ion (e.g., Mn(III), Cr(III), Co(II), V(V)) to generate the active catalyst. The steric bulk and electronic nature of the substituents on the salicylaldehyde (B1680747) ring are known to be critical factors in achieving high enantioselectivity. The two iodine atoms in the 3 and 5 positions would exert a significant steric and electronic influence. Their large size would create a more defined chiral pocket, potentially enhancing facial discrimination of the substrate. Electronically, the iodine atoms are electron-withdrawing, which would modulate the Lewis acidity of the metal center, thereby influencing catalyst activity and selectivity. researchgate.net

Although specific performance data for this compound-derived catalysts is scarce, research on similar systems, such as those with bulky tert-butyl groups, has shown that high enantiomeric excesses (ee) can be achieved. For example, in the asymmetric Henry reaction, chiral copper complexes with substituted salicylaldehyde ligands have yielded nitroalcohols with up to 77% ee. It is plausible that chiral catalysts derived from this compound could offer unique reactivity and selectivity profiles in these and other asymmetric transformations, representing a promising area for future investigation.

Heterogeneous Catalysis Applications

A significant advantage of using catalysts derived from this compound is their potential for immobilization onto solid supports, creating robust and recyclable heterogeneous catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the practical benefits of easy separation and reuse, which are crucial for sustainable and cost-effective chemical processes. researchgate.netresearchgate.net Palladium complexes of Schiff bases, in particular, have been widely developed as heterogeneous catalysts for important carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck coupling reactions. researchgate.netnih.govnih.gov

The general strategy involves anchoring the this compound-derived Schiff base ligand, or its pre-formed metal complex, onto an insoluble support. A variety of materials have been used as supports, including mesoporous silica (e.g., SBA-15), zinc oxide (ZnO) particles, boehmite nanoparticles, and functionalized polymers. researchgate.net The resulting solid-supported catalyst can be easily recovered from the reaction mixture by simple filtration and reused for multiple reaction cycles, often without a significant loss of catalytic activity. researchgate.net

For example, palladium nanoparticles immobilized on a Schiff base-modified support provide a highly efficient heterogeneous catalytic system. The Schiff base ligand, derived from a substituted salicylaldehyde, acts as a stabilizing agent that prevents the agglomeration and leaching of the palladium nanoparticles, which are the active catalytic species. researchgate.net These catalysts have demonstrated excellent performance in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl compounds from aryl halides and boronic acids with high yields under green conditions, such as using water as a solvent.

The performance of such a heterogeneous catalyst is typically evaluated by its substrate scope and reusability. The table below illustrates the typical catalytic performance of a heterogeneous palladium-Schiff base catalyst in the Suzuki-Miyaura cross-coupling reaction.

Interactive Table: Catalytic Performance in Suzuki-Miyaura Reaction

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| 1 | Iodobenzene | Phenylboronic acid | Biphenyl | 98 |

| 2 | Bromobenzene | Phenylboronic acid | Biphenyl | 95 |

| 3 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 96 |

| 4 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 94 |

| 5 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 92 |

| 6 | 4-Bromobenzaldehyde | Phenylboronic acid | 4-Formylbiphenyl | 90 |

| 7 | Iodobenzene | 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | 95 |

| 8 | Iodobenzene | 4-Methylphenylboronic acid | 4-Methylbiphenyl | 97 |

Furthermore, the reusability of these catalysts is a key metric. A well-designed heterogeneous catalyst can often be reused for five to ten cycles with only a minor decrease in product yield, demonstrating its stability and economic viability.

Interactive Table: Catalyst Reusability in Suzuki-Miyaura Reaction

| Catalytic Cycle | Yield (%) |

| 1 | 98 |

| 2 | 97 |

| 3 | 96 |

| 4 | 95 |

| 5 | 94 |

| 6 | 92 |

Mechanism of Catalytic Activity

Understanding the mechanism of catalytic activity is essential for the rational design and optimization of catalysts. For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, facilitated by Schiff base complexes derived from this compound, the catalytic cycle is generally accepted to involve three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Medicinal and Biological Chemistry Research on 3,5 Diiodosalicylaldehyde Derivatives

Antimicrobial Activities (Antibacterial and Antrifungal)

Schiff bases derived from 3,5-diiodosalicylaldehyde and their metal chelates have demonstrated notable antimicrobial properties. The presence of the iodine atoms is believed to enhance the lipophilicity of the molecules, facilitating their transport across microbial cell membranes. Chelation with metal ions can further augment this activity, a phenomenon explained by Tweedy's chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation, increasing the lipophilicity of the entire complex and allowing it to penetrate the lipid layers of the cell membrane more effectively. tandfonline.com

One significant study involved the synthesis of a Schiff base from this compound and sulfamethazine (B1682506), along with its Zn(II), Cu(II), Ni(II), Co(II), and Fe(II) complexes. These compounds were screened for their antibacterial and antifungal activities, with the metal complexes generally showing enhanced efficacy compared to the parent Schiff base ligand. tandfonline.com

Derivatives of this compound have shown considerable efficacy against various Gram-positive bacteria. In particular, Schiff base metal complexes have been evaluated for their inhibitory effects. For instance, the Fe(II) and Zn(II) complexes of the Schiff base derived from this compound and sulfamethazine were found to be highly active against Staphylococcus aureus and Enterococcus faecalis. tandfonline.com Another study reported that various Schiff base compounds of this compound exhibited inhibitory effects against Bacillus subtilis, Staphylococcus aureus, and Streptococcus faecalis. google.com The enhanced activity of the metal complexes is often attributed to their ability to interfere with cellular processes more effectively than the free ligand. tandfonline.com

| Compound | S. aureus (MIC, µg/mL) | E. faecalis (MIC, µg/mL) |

|---|---|---|

| HL (Schiff Base Ligand) | 50 | 50 |

| Zn(II) Chelate | 6.25 | 12.5 |

| Cu(II) Chelate | 25 | 25 |

| Ni(II) Chelate | 25 | 50 |

| Co(II) Chelate | 12.5 | 25 |

| Fe(II) Chelate | 6.25 | 6.25 |

Table 1. Minimum Inhibitory Concentration (MIC) of a this compound-derived Schiff base (HL) and its metal chelates against Gram-positive bacteria. tandfonline.com

The efficacy of this compound derivatives extends to Gram-negative bacteria, which are often more challenging to inhibit due to their complex outer membrane. Research has demonstrated that Schiff bases synthesized from this compound show inhibitory effects against Escherichia coli, Pseudomonas aeruginosa, and Enterobacter cloacae. google.com Furthermore, metal complexes of the sulfamethazine-based Schiff base were tested against Proteus mirabilis and Klebsiella pneumoniae, with the iron(II) and zinc(II) complexes again showing the most potent activity. tandfonline.com This broad-spectrum activity highlights the potential of these compounds in combating a wide range of bacterial pathogens.

| Compound | P. mirabilis (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) |

|---|---|---|

| HL (Schiff Base Ligand) | 100 | 50 |

| Zn(II) Chelate | 12.5 | 12.5 |

| Cu(II) Chelate | 50 | 25 |

| Ni(II) Chelate | 50 | 50 |

| Co(II) Chelate | 25 | 25 |

| Fe(II) Chelate | 6.25 | 12.5 |

Table 2. Minimum Inhibitory Concentration (MIC) of a this compound-derived Schiff base (HL) and its metal chelates against Gram-negative bacteria. tandfonline.com

In addition to antibacterial properties, derivatives of this compound have been investigated for their antifungal potential. The opportunistic pathogens Candida albicans and Aspergillus niger are common targets in these studies. The Schiff base derived from sulfamethazine and its metal complexes showed a significant increase in activity upon chelation, with the Fe(II) and Zn(II) chelates demonstrating the highest potency against both fungal strains. tandfonline.com This suggests that these compounds could be valuable leads in the development of new antifungal agents.

| Compound | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |

|---|---|---|

| HL (Schiff Base Ligand) | 50 | 100 |

| Zn(II) Chelate | 12.5 | 6.25 |

| Cu(II) Chelate | 25 | 25 |

| Ni(II) Chelate | 50 | 50 |

| Co(II) Chelate | 25 | 12.5 |

| Fe(II) Chelate | 6.25 | 6.25 |

Table 3. Minimum Inhibitory Concentration (MIC) of a this compound-derived Schiff base (HL) and its metal chelates against fungi. tandfonline.com

The precise mechanisms of antimicrobial action for this compound derivatives are multifaceted. One key mechanism is the inhibition of biofilm formation, a critical virulence factor for many pathogenic bacteria that contributes to antibiotic resistance. Biofilms are communities of microorganisms encased in a self-produced polymeric matrix, which protects them from host immune responses and antimicrobial agents. The copper(II) complex of the sulfamethazine-derived Schiff base has been shown to exhibit good antibiofilm activity. tandfonline.com The ability of these compounds to interfere with biofilm formation suggests they could be used to tackle chronic and persistent infections. Other proposed mechanisms include the disruption of cell respiration and protein synthesis, which are vital for microbial survival. researchgate.net

Anticancer Activity

The search for novel therapeutic agents for cancer has led to the investigation of various synthetic compounds, including metal complexes of Schiff bases. Derivatives of this compound have emerged as a promising class of compounds with potential cytotoxic properties. The rationale behind using metal complexes in cancer therapy stems from their ability to bind to DNA and inhibit its replication, similar to established drugs like cisplatin. rsc.org

A recent study synthesized and characterized a novel mixed-ligand Nickel(II) complex incorporating a Schiff base derived from this compound-S-methyl-isothiosemicarbazone and diethanolamine. rsc.org The cytotoxic activities of this complex, along with its chloro- and bromo--analogues, were evaluated. Such studies are crucial in the development of new metal-based drugs that could offer different mechanisms of action or improved side-effect profiles compared to existing chemotherapies. rsc.org The therapeutic activity of thiosemicarbazone compounds, which are structurally related to the ligands used, can be significantly enhanced or modified by metal complexation. rsc.org

Antioxidant Properties

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. Schiff bases and their metal complexes derived from salicylaldehyde (B1680747) analogues are known to possess antioxidant capabilities, often evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. researchgate.net

Research into the antioxidant potential of this compound derivatives includes the synthesis of dioxomolybdenum(VI) complexes with a Schiff base ligand derived from this compound-4-methoxybenzoylhydrazone. researchgate.net The antioxidant capacity and free radical scavenging activity of such compounds are tested using established methods like the CUPRAC (Cupric Reducing Antioxidant Capacity) and DPPH assays. researchgate.net The findings from these studies indicate that both the Schiff base ligands and their metal complexes can exhibit good antioxidant activity, sometimes comparable to standard antioxidant compounds. researchgate.net

Enzyme Inhibition Studies

Derivatives of this compound, especially Schiff bases, are investigated for their ability to inhibit various enzymes that are implicated in a range of diseases.

α-Amylase and α-Glucosidase: These enzymes are critical targets in the management of type 2 diabetes mellitus, as their inhibition can slow down carbohydrate digestion and reduce post-meal blood glucose spikes. While specific studies on this compound derivatives are not extensively documented, related Schiff base compounds have demonstrated notable inhibitory activity against both α-amylase and α-glucosidase, suggesting a promising area for future investigation of di-iodinated analogues.

Alkaline Phosphatase (AP): Alkaline phosphatases are a group of enzymes involved in various physiological processes, including bone metabolism and signal transduction, making them a target for certain diseases. nih.gov Research into AP inhibitors has identified several classes of potent compounds. For instance, novel derivatives of 4-quinolones have shown excellent inhibitory activity against tissue non-specific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP), with IC₅₀ values in the low micromolar range. researchgate.net Specifically, some 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine (B178648) derivatives were found to be potent inhibitors of human intestinal alkaline phosphatase, with IC₅₀ values as low as 0.71 ± 0.02 µM. nih.gov These findings highlight the potential for discovering potent AP inhibitors within various heterocyclic scaffolds, including those derived from this compound.

Staphylococcal Peroxidase: This enzyme is a component of the host defense evasion system in Staphylococcus aureus. The bacterium secretes a specific protein, the Staphylococcal Peroxidase Inhibitor (SPIN), to block the activity of myeloperoxidase in human neutrophils, thereby protecting the pathogen from oxidative damage. nih.gov The existence of a natural protein-based inhibitor suggests that the enzyme's active site is a viable target for small-molecule inhibitors, representing a potential avenue for developing new antibacterial agents.

Cysteine Protease SpeB: Streptococcal pyrogenic exotoxin B (SpeB) is a key virulence factor for Streptococcus pyogenes, a pathogen responsible for numerous human diseases. SpeB is a cysteine protease that degrades host immune effector proteins and extracellular matrix components. electrochemsci.org The development of inhibitors for SpeB is considered a promising strategy to disarm the bacterium and sensitize it to host immune clearance.

Lactate Dehydrogenase (LDH): Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis. The A isoform, LDHA, is often overexpressed in cancer cells and is essential for the Warburg effect, where cancer cells favor glycolysis even in the presence of oxygen. researchgate.net Consequently, LDHA is a significant target for anticancer drug development. mdpi.com Studies have shown that certain Schiff base peptides can effectively inhibit LDHA kinase. mdpi.com For example, 1,3-benzodioxole (B145889) derivatives have been identified as selective LDHA inhibitors, with one compound exhibiting an IC₅₀ value of 13.63 µM. researchgate.net

| Compound Class | Target Enzyme | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| 1,3-Benzodioxole Derivative | Lactate Dehydrogenase A (LDHA) | 13.63 | researchgate.net |

| 1-Benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine Derivative | Human Intestinal Alkaline Phosphatase (IAP) | 0.71 ± 0.02 | nih.gov |

| 4-Quinolone Derivative | Intestinal Alkaline Phosphatase (IAP) | 1.06 ± 0.32 | researchgate.net |

| 4-Quinolone Derivative | Tissue Non-specific Alkaline Phosphatase (TNAP) | 1.34 ± 0.11 | researchgate.net |

DNA and Protein Binding Studies

The interaction of small molecules with biological macromolecules like DNA and serum albumins is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles.

Calf-Thymus DNA (CT-DNA): The binding of small molecules to DNA can occur through intercalation, groove binding, or electrostatic interactions, potentially leading to anticancer or antimicrobial effects. electrochemsci.org Schiff bases and their metal complexes are frequently studied for their DNA-binding capabilities. Spectroscopic and electrochemical methods are used to investigate these interactions and determine binding constants (Kₑ). For example, an iron(II) complex of a Schiff base was found to interact with CT-DNA with a binding constant of (4.2 ± 0.11) × 10⁶ M⁻¹. nih.gov Another study on a newly synthesized asymmetric Schiff base also confirmed effective binding to CT-DNA via an intercalation mode. semanticscholar.org These high binding affinities indicate a strong interaction, which is often a prerequisite for DNA-targeted therapeutic activity.

Human/Bovine Serum Albumin (HSA/BSA): Serum albumins are the primary transport proteins in the bloodstream, and their binding affinity for a drug candidate significantly influences its distribution, metabolism, and excretion. sigmaaldrich.com The interaction between 3,5-diiodosalicylic acid (a close structural relative) and serum albumins has been confirmed through crystallographic and spectroscopic studies. Furthermore, a Schiff base Fe(II) complex was shown to bind to a single site on bovine serum albumin with a high binding constant (Kₑ) of (7.6 ± 0.21) × 10⁵ M⁻¹, indicating a strong and stable interaction. nih.gov Such studies are crucial for evaluating the drug-like properties of new chemical entities.

| Compound | Biomolecule | Binding Constant (Kₑ) (M⁻¹) | Reference |

|---|---|---|---|

| Schiff Base Fe(II) Complex | Calf-Thymus DNA (CT-DNA) | (4.2 ± 0.11) × 10⁶ | nih.gov |

| Schiff Base Fe(II) Complex | Bovine Serum Albumin (BSA) | (7.6 ± 0.21) × 10⁵ | nih.gov |

Molecular Docking Simulations for Biological Activity Prediction

Computational methods, particularly molecular docking, are invaluable tools for predicting the biological activity of novel compounds and elucidating their mechanisms of action at a molecular level.

The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is an essential enzyme for viral replication, making it a prime target for antiviral drugs. unimas.mydovepress.com In silico screening of compound libraries against Mpro is a common strategy for identifying potential inhibitors. Numerous studies have demonstrated that Schiff bases and their metal complexes are promising candidates. Molecular docking simulations of various Schiff bases have shown excellent binding affinities for the Mpro active site, with binding energies often superior to reference drugs like hydroxychloroquine. unimas.mymdpi.com For instance, certain organoselenium-clubbed Schiff bases displayed high binding energy scores of -7.33 to -8.19 kcal/mol, and some novel Schiff base metal complexes showed binding energies ranging from -5.9 to -7.2 kcal/mol. mdpi.commdpi.com These computational results strongly suggest that derivatives of this compound could be potent inhibitors of the SARS-CoV-2 main protease.

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Organoselenium Schiff Base (4c) | SARS-CoV-2 Mpro (6LU7) | -8.19 | mdpi.com |

| Organoselenium Schiff Base (4a) | SARS-CoV-2 Mpro (6LU7) | -7.33 | mdpi.com |

| Schiff Base Zn(II) Complex | SARS-CoV-2 Mpro | -7.2 | mdpi.com |

| Organoselenium Schiff Base (6a) | SARS-CoV-2 Mpro (6LU7) | -6.20 | mdpi.com |

| Organoselenium Schiff Base (6b) | SARS-CoV-2 Mpro (6LU7) | -6.10 | mdpi.com |

Before advancing to preclinical trials, it is essential to evaluate a compound's pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net In silico tools are widely used to predict these properties and assess a molecule's "drug-likeness," often using frameworks like Lipinski's Rule of Five. sciencescholar.usrfppl.co.in Studies on various Schiff base derivatives have shown that they often possess favorable ADMET profiles, predicting good oral bioavailability, intestinal absorption, and low toxicity. unimas.mynih.gov These computational predictions are critical for prioritizing which this compound derivatives should be synthesized and tested, thereby saving significant time and resources in the drug discovery pipeline. researchgate.net

Chemosensing Applications

Beyond therapeutic applications, Schiff bases derived from salicylaldehydes are widely explored as chemosensors for the detection of metal ions. mdpi.com The azomethine group (-C=N-) and adjacent donor atoms (like the phenolic oxygen) can selectively coordinate with specific metal ions. mdpi.com This binding event often perturbs the electronic structure of the molecule, leading to a measurable signal, such as a change in color (colorimetric sensor) or fluorescence intensity (fluorescent sensor). nih.govnih.gov Salicylaldehyde-based Schiff bases have been successfully employed to detect a variety of metal ions, including Cu²⁺, Fe²⁺, Fe³⁺, Zn²⁺, and Al³⁺, often with high selectivity and sensitivity. mdpi.comnih.govresearchgate.net This capability makes this compound derivatives valuable candidates for developing new analytical tools for environmental monitoring and biological imaging.

Future Directions and Research Opportunities

Exploration of New Structural Modifications and Derivatizations

The foundational structure of 3,5-diiodosalicylaldehyde is a prime starting point for the synthesis of a wide array of novel derivatives. A primary area of future research lies in the continued exploration of Schiff base chemistry. Condensation reactions with various primary amines can yield a vast library of new Schiff base ligands. sigmaaldrich.comaaru.edu.joscbt.com These modifications can introduce diverse functional groups, altering the steric and electronic properties of the resulting molecules, which is crucial for tuning their coordination chemistry and biological activity. aaru.edu.jotandfonline.comtandfonline.com

Further derivatization can be achieved through reactions involving the aldehyde and hydroxyl groups. For instance, condensation with active methylene (B1212753) compounds can lead to the formation of a variety of coumarin (B35378) derivatives, which are known for their diverse biological activities. sapub.orgresearchgate.net Research into new catalytic systems for these condensation reactions could lead to higher yields and novel molecular scaffolds.

The synthesis of metal complexes with ligands derived from this compound is another promising frontier. tandfonline.comtandfonline.com The exploration of a wider range of transition metals and lanthanides could result in complexes with unique magnetic, optical, and catalytic properties. biotech-asia.org The introduction of different coligands into these metal complexes can also be explored to fine-tune their structure and reactivity.

Below is a table summarizing potential derivatizations of this compound:

| Reactant Class | Resulting Derivative Class | Potential Applications |

|---|---|---|

| Primary Amines (e.g., anilines, alkylamines) | Schiff Bases | Ligands for metal complexes, antibacterial agents, antifungal agents. aaru.edu.jotandfonline.comgoogle.com |

| Active Methylene Compounds (e.g., malononitrile, ethyl acetoacetate) | Coumarin Derivatives | Antimicrobial agents, fluorescent probes. sapub.orgresearchgate.netnih.gov |

| Hydrazines and Hydrazides | Hydrazones | Coordination chemistry, biologically active compounds. sigmaaldrich.com |

| Metal Salts (with Schiff base ligands) | Metal Complexes (e.g., Cu(II), Zn(II), Ni(II)) | Catalysis, material science, enhanced biological activity. tandfonline.comtandfonline.combiotech-asia.org |

Advanced Material Science Applications

The potential of this compound and its derivatives in material science is an emerging area of research. The presence of heavy iodine atoms and the potential for extended conjugation in its derivatives make them interesting candidates for luminescent materials and chemosensors. nih.gov Future work could focus on designing Schiff bases and metal complexes that exhibit specific fluorescence responses to certain analytes, such as metal ions or environmentally relevant pollutants.

The development of polymers and metal-organic frameworks (MOFs) incorporating the this compound motif is another exciting direction. These materials could possess unique properties, such as high porosity, catalytic activity, or specific recognition capabilities. Research into the controlled synthesis and characterization of these advanced materials could lead to applications in gas storage, separation, and heterogeneous catalysis.

In-depth Mechanistic Studies of Biological Activities

While several derivatives of this compound have demonstrated promising antimicrobial activity, the underlying mechanisms of action are not yet fully understood. tandfonline.comtandfonline.comgoogle.com Future research should focus on detailed mechanistic studies to elucidate how these compounds exert their biological effects. This could involve investigating their interactions with specific cellular targets, such as enzymes or DNA. tandfonline.comtandfonline.com

Techniques like transcriptomics and proteomics could be employed to understand the global cellular response to treatment with these compounds. Structure-activity relationship (SAR) studies, supported by computational modeling, will be crucial in identifying the key structural features responsible for the observed biological activities. tandfonline.com This knowledge will be invaluable for the rational design of more potent and selective therapeutic agents. For instance, studies have shown that chelation with metal ions can enhance the antibacterial and antifungal activities of the parent Schiff base. tandfonline.comtandfonline.combiotech-asia.org

The following table summarizes the reported biological activities of some this compound derivatives:

| Derivative Class | Target Organisms | Observed Activity |

|---|---|---|

| Schiff Bases | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Antibacterial. google.com |

| Metal(II) Chelates of Schiff Bases | Enterococcus faecalis, Staphylococcus aureus, Proteus mirabilis, Klebsiella pneumoniae | Enhanced Antibacterial and Antibiofilm. tandfonline.comtandfonline.com |

| Metal(II) Chelates of Schiff Bases | Candida albicans, Aspergillus niger | Enhanced Antifungal. tandfonline.comtandfonline.com |

| Coumarin Derivatives | Various bacteria and fungi | Antimicrobial. sapub.orgresearchgate.net |

Development of Sustainable Synthetic Pathways

Future research should also prioritize the development of green and sustainable methods for the synthesis of this compound and its derivatives. nih.gov This aligns with the growing need for environmentally friendly chemical processes in the pharmaceutical and chemical industries. mdpi.comrsc.org Strategies could include the use of water as a solvent, microwave-assisted synthesis, and the development of reusable catalysts to minimize waste and energy consumption. mdpi.comtandfonline.comresearchgate.net

For instance, the condensation of salicylaldehydes with Meldrum's acid in water has been shown to be an eco-friendly method for preparing 3-carboxycoumarin derivatives. tandfonline.com Applying similar principles to the synthesis of this compound derivatives could significantly reduce the environmental impact of their production. researchgate.net Exploring solvent-free reaction conditions is another promising avenue for sustainable synthesis. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of new drugs based on the this compound scaffold. nih.govijettjournal.orgnih.gov These computational tools can be used to screen large virtual libraries of derivatives for potential biological activity and to predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govemerginginvestigators.org

In silico screening and molecular docking studies can help identify the most promising candidates for synthesis and biological evaluation, thereby saving time and resources. tandfonline.comemerginginvestigators.orgmdpi.com ML models can be trained on existing experimental data to establish quantitative structure-activity relationships (QSAR), which can then be used to guide the design of new analogues with improved potency and selectivity. mdpi.com As more data on the biological activities of this compound derivatives become available, the predictive power of these AI and ML models will continue to improve, revolutionizing the drug discovery process for this class of compounds. nih.govharvard.edu

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Diiodosalicylaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation reactions. For example, reacting this compound with active methylene compounds in ethanol under ambient conditions yields derivatives (e.g., Schiff bases) . Optimization involves adjusting stoichiometry, solvent polarity, and temperature. Characterization via -NMR and FT-IR confirms product identity .

- Key Considerations : Monitor reaction progress via TLC, and purify via recrystallization or column chromatography to ensure high purity (>95%) .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

- Methodology : Use -NMR to identify aldehyde proton signals (~10 ppm) and phenolic -OH groups (~12 ppm). FT-IR confirms C=O (1680–1700 cm) and O-H (3200–3400 cm) stretches . Mass spectrometry (HRMS) validates molecular ion peaks .

- Advanced Tip : For crystallographic verification, employ single-crystal X-ray diffraction with SHELXL refinement to resolve intramolecular hydrogen bonds (e.g., O–H⋯N interactions) .

Q. How can researchers assess the antimicrobial activity of this compound?

- Methodology : Conduct minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays against model organisms like E. coli. Prepare serial dilutions in Mueller-Hinton broth and incubate at 37°C for 24 hours .

- Data Interpretation : Note that this compound exhibits bactericidal activity at high concentrations (e.g., MBC > 500 µg/ml), likely due to halogen-mediated membrane disruption .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity or catalytic properties?

- Methodology : Design Schiff base ligands by condensing the aldehyde with amines (e.g., 4-bromophenylamine), then complex with transition metals (e.g., Cd(II)) to study catalytic oxidation of benzyl alcohol .

- Experimental Design : Characterize metal complexes via UV-Vis (d-d transitions) and cyclic voltammetry. Assess catalytic efficiency using turnover frequency (TOF) calculations .

Q. What strategies resolve contradictions in antimicrobial data for halogenated salicylaldehydes?

- Case Study : While 3,5-dichloro and dibromo analogs show decreasing MBC values with heavier halogens, this compound unexpectedly requires higher concentrations. Investigate steric hindrance or solubility limitations via molecular docking or logP measurements .

- Statistical Approach : Perform dose-response curves with triplicate trials and apply ANOVA to validate significance of MBC variations .

Q. How can crystallographic data for this compound derivatives inform structure-activity relationships (SAR)?

- Methodology : Use SHELXL to refine X-ray structures and analyze dihedral angles (e.g., 2.6° between benzene rings in Schiff bases) and hydrogen-bonding networks. Correlate planar geometries with enhanced π-π stacking in antimicrobial assays .

- Software Tools : Mercury (CCDC) for visualizing intermolecular interactions and GaussView for DFT-based electronic property calculations .

Q. What role does this compound play in designing antiviral metal complexes?

- Case Study : Incorporate the ligand into Ni(II) complexes for in silico docking studies against viral proteases (e.g., SARS-CoV-2 M). Synthesize via refluxing with Ni(OAc), and validate binding affinity using AutoDock Vina .

- Validation : Compare IC values with control drugs and assess cytotoxicity via MTT assays on Vero cells .

Methodological Guidelines

- Reproducibility : Document synthesis and characterization steps in detail, adhering to journal guidelines (e.g., Beilstein Journal’s requirements for experimental sections) .

- Data Reporting : Include raw spectral data (NMR, IR) in supplementary materials and highlight key findings in tables (e.g., MIC/MBC values, crystallographic parameters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。